2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 1H-benzo[d]imidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring. Substituents are numbered and prioritized as follows:
- Chloromethyl group (-CH₂Cl) at position 2 of the imidazole ring.
- Fluorine atoms at positions 4 and 5 of the benzene ring.
The structural representation (Figure 1) highlights these substituents:
Structural Formula
F
│
F─C─C─N
│ │
C C─CH₂Cl
│ │
N─C─C
This arrangement confirms the benzimidazole core with precise substitution patterns.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1111269-40-9 | |
| PubChem CID | 59503811 | |
| European Community (EC) Number | 849-647-8 | |
| MDL Number | MFCD24465125 |
Alternative synonyms include:
Molecular Formula and Weight Calculations
The molecular formula C₈H₅ClF₂N₂ is consistent across multiple sources. The molecular weight is calculated using standard atomic masses:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.011 | 96.088 |
| Hydrogen | 5 | 1.008 | 5.040 |
| Chlorine | 1 | 35.453 | 35.453 |
| Fluorine | 2 | 18.998 | 37.996 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Total | 202.591 |
This matches experimental values reported in computational and commercial databases. The precision of this calculation underscores the compound’s stoichiometric consistency, critical for synthetic and analytical applications.
Figure 1. Structural diagram of this compound, annotated with IUPAC numbering.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-difluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFYXFSSDRHBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CCl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111269-40-9 | |
| Record name | 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or alkoxy derivatives of the benzimidazole.
Oxidation: Products may include hydroxylated or epoxidized derivatives.
Reduction: Reduced forms of the benzimidazole or its substituents.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its chloromethyl and difluoro groups enhance its reactivity, making it suitable for various synthetic applications. For instance, it can be employed in the synthesis of fluorinated benzimidazole derivatives, which have shown potential in medicinal chemistry .
Antimicrobial Properties
Research indicates that 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that it can inhibit cell growth in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the modulation of cell signaling pathways and apoptosis induction .
Pharmacological Insights
Interaction with Enzymes
The interaction of this compound with cytochrome P450 enzymes plays a significant role in its metabolic pathways. This interaction can lead to altered drug metabolism and potential therapeutic effects, particularly in drug development .
GABA-A Receptor Modulation
Recent studies have identified the compound as a positive allosteric modulator of the GABA-A receptor. This interaction suggests its potential use in treating neurological disorders by enhancing GABAergic signaling .
Industrial Applications
Synthesis of Dyes and Pigments
Due to its stable aromatic structure, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties allow for the development of vibrant colors that are stable under various conditions .
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antimicrobial agent . -
In Vitro Anticancer Activity
Another research project focused on the anticancer activity of this compound against various cancer cell lines. The study demonstrated dose-dependent inhibition of cell viability, with further investigations into its mechanisms revealing apoptosis induction through specific signaling pathways .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl and difluoro groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
Halogen Substituent Positioning
- 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 256519-11-6): This analog replaces the 4,5-difluoro and 2-chloromethyl groups with a single chloro group at position 2 and fluoro at position 6.
- 4,7-Dibromo-1H-benzo[d]imidazole (CAS 148185-66-4): Bromine substituents at 4,7-positions introduce greater steric bulk and polarizability compared to fluorine. Bromine’s lower electronegativity may reduce electronic destabilization of the aromatic ring, impacting binding in coordination chemistry or catalysis .
Functional Group Modifications
- 2-(2-Aminoethyl)-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylic Acid: The chloromethyl group is replaced with an aminoethyl (-CH₂CH₂NH₂) and carboxylic acid (-COOH) moiety. This modification significantly enhances polarity and solubility in aqueous media, making it suitable for biological studies or metal-organic framework (MOF) synthesis, as seen in related imidazole-carboxylate ligands .
- 2-(Trifluoromethyl)benzimidazole Perchlorate (CAS 7609-11-2): The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects, similar to fluorine, but with increased steric hindrance. Such derivatives are often used in high-energy materials or catalysis due to their oxidative stability .
Comparison with Non-Benzoimidazole Analogs
Imidazoline Derivatives
- 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole : This compound features a saturated imidazoline ring (4,5-dihydro), reducing aromaticity and increasing basicity. The saturated ring enhances stability under acidic conditions but diminishes conjugation, affecting photophysical properties .
- 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS 13338-49-3): The dihydroimidazole core and hydrochloride salt form improve solubility in polar solvents. Such analogs are explored in medicinal chemistry for their enhanced bioavailability compared to aromatic counterparts .
Tri-Substituted Imidazoles
- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole : The presence of bulky phenyl groups at 4,5-positions creates steric hindrance, limiting reactivity at the 2-position. Fluorine’s electronegativity directs electrophilic attacks to specific sites, contrasting with the chloromethyl group’s leaving-group propensity in the target compound .
Key Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Electronic Effects : The 4,5-difluoro substituents in the target compound reduce electron density at the benzimidazole core, directing electrophilic reactions to the chloromethyl group. This contrasts with 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole , where fluorine’s inductive effect is localized on the phenyl ring .
- Stability : Saturated imidazoline analogs (e.g., 4,5-dihydro derivatives) exhibit superior thermal and hydrolytic stability compared to aromatic benzimidazoles, as seen in MOF studies .
- Synthetic Utility: The chloromethyl group in the target compound serves as a versatile leaving group, enabling nucleophilic displacement reactions—a feature less pronounced in bromine- or phenyl-substituted analogs .
Biological Activity
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure features a benzimidazole core with chlorine and fluorine substituents, which are known to influence its biological activity. The presence of electronegative halogens often enhances the interaction of the compound with biological targets.
Antibacterial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antibacterial properties against various strains of bacteria.
Minimum Inhibitory Concentrations (MIC)
Table 1 summarizes the antibacterial activity of selected benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | S. epidermidis |
| Compound 22 (Unsubstituted analogue) | 32 | S. epidermidis |
| Compound 23 (Methylated analogue) | >512 | S. epidermidis |
The unsubstituted derivative at position 5 showed selective activity against Gram-positive bacteria, while methylation significantly reduced potency .
Antifungal Activity
The antifungal potential of this compound has also been explored, revealing promising results against various fungal strains.
Zone of Inhibition
Table 2 presents the antifungal activity measured in terms of zones of inhibition:
| Compound Name | Zone of Inhibition (mm) | Target Fungi |
|---|---|---|
| This compound | 29 | Candida parapsilosis |
| Compound 5 (5-Br derivative) | 29 | Candida parapsilosis |
| Compound 14 (5-NO2 derivative) | 26 | Candida albicans |
These findings suggest that the presence of halogen substituents enhances antifungal activity, with the brominated derivative exhibiting superior efficacy .
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been extensively studied. The compound has shown potential in inhibiting tumor growth in various cancer cell lines.
Cytotoxicity Assays
Table 3 outlines the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | This compound |
| U87 glioblastoma | 45.2 ± 13.0 | Drug variant derived from benzimidazole |
Flow cytometry results indicated that treatment with this compound accelerated apoptosis in cancer cells, showcasing its potential as an anticancer agent .
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on MRSA : A study demonstrated that derivatives including the chloromethyl variant effectively inhibited MRSA growth at concentrations comparable to established antibiotics .
- Antifungal Screening : Another investigation revealed that the compound exhibited significant antifungal activity against Candida species, outperforming traditional antifungals in certain cases .
- Cancer Research : Preclinical trials indicated that compounds based on this structure significantly reduced tumor size in animal models, suggesting a promising avenue for cancer therapy .
Q & A
Basic: What are the standard synthetic routes for 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzimidazole core. A common approach includes:
- Step 1 : Substitution of fluorine atoms at the 4,5-positions via electrophilic fluorination or halogen exchange reactions under anhydrous conditions .
- Step 2 : Introduction of the chloromethyl group at the 2-position using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃ .
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures.
Key intermediates such as 4,5-difluoro-1H-benzo[d]imidazole are often synthesized via cyclization of o-phenylenediamine derivatives with fluorinated carboxylic acids .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated benzimidazole derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Nano-SiO₂ has been shown to enhance reaction efficiency in benzimidazole synthesis by reducing side reactions (e.g., over-fluorination) .
- Solvent Selection : Use of polar aprotic solvents (e.g., DCE or DMF) improves solubility of intermediates and minimizes hydrolysis of the chloromethyl group .
- Temperature Control : Low temperatures (−10°C to 0°C) during fluorination steps prevent decomposition, while higher temperatures (80–100°C) accelerate cyclization .
- In Situ Monitoring : TLC or HPLC analysis at intermediate stages ensures proper progression and identifies byproducts for removal .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The chloromethyl group (CH₂Cl) typically appears as a singlet at δ 4.5–5.0 ppm .
- X-Ray Crystallography : Use SHELX-97 for structure refinement. The fluorinated benzimidazole core often adopts a planar conformation, with C–F bond lengths ~1.34 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~229.02 g/mol) .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .
- Dynamic Effects : For discrepancies in NOESY vs. X-ray data (e.g., flexible chloromethyl group), perform variable-temperature NMR to assess conformational mobility .
- Hirshfeld Analysis : Quantify intermolecular interactions in the crystal lattice to explain deviations in bond angles or torsional strains .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The chloromethyl group is a potential alkylating agent .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., chloromethyl methyl ether) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Store waste in sealed containers labeled for halogenated organics .
Advanced: How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. The chloromethyl group exhibits a low-energy LUMO (−1.8 eV), favoring SN2 mechanisms .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize the transition state, accelerating substitution .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing electrostatic potential surfaces of the fluorinated aromatic ring .
Basic: How to design biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values. Compare with positive controls (e.g., cisplatin) .
- Enzyme Inhibition : Measure activity against targets like acetylcholinesterase via Ellman’s method, using 0.1–1.0 mM compound concentrations .
Advanced: How can structural modifications enhance applications in materials science (e.g., OLEDs)?
Methodological Answer:
- Triazine Functionalization : Introduce diphenyltriazine groups at the 1-position to increase electron transport properties. This raises triplet energy levels (e.g., 3.12 eV) for blue OLED emitters .
- π-Extension : Fuse phenanthro[9,10-d]imidazole rings to the core for improved luminescence quantum yields (>70%) .
- Cross-Linking : Incorporate methacrylate groups for polymerizable derivatives, enabling thin-film fabrication via spin-coating .
Basic: What are common impurities in synthesized batches, and how are they removed?
Methodological Answer:
- Byproducts : Hydrolysis products (e.g., hydroxymethyl derivatives) form under humid conditions. Remove via acid-base extraction (pH 3–4) .
- Fluorination Residues : Excess fluorinating agents (e.g., Selectfluor) are quenched with NaHCO₃ and filtered .
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) isolates impurities with Rf < 0.2 .
Advanced: How to analyze regioselectivity challenges in multi-substituted benzimidazole systems?
Methodological Answer:
- Isotopic Labeling : Use ¹⁹F NMR to track fluorination patterns. Steric hindrance at the 4,5-positions often directs chloromethylation to the 2-position .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify competing pathways (e.g., C-2 vs. C-7 substitution) .
- Crystal Engineering : Design co-crystals with templating agents (e.g., carboxylic acids) to enforce desired substitution geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
